Aloe-emodin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anticancer Properties

One of the most actively researched aspects of aloe-emodin is its potential as an anti-cancer agent. Studies have shown that aloe-emodin can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) []. The mechanisms by which it exerts these effects are still being explored, but research suggests it may involve disruption of telomere function, activation of the mitochondrial apoptotic pathway, and suppression of angiogenesis (formation of new blood vessels that tumors need to grow) [, ].

While these findings are promising, it's important to note that aloe-emodin is still in the preclinical research stage. Further studies are needed to determine its efficacy and safety in humans before it can be considered a viable cancer treatment [].

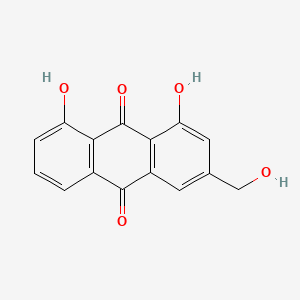

Aloe-emodin, scientifically known as 1,8-dihydroxy-3-hydroxymethyl-anthraquinone, is a naturally occurring anthraquinone derivative predominantly found in the roots and rhizomes of several plants, particularly those in the Aloe, Rheum, and Rhamnus genera. Its chemical structure features a 9,10-anthraquinone skeleton with hydroxymethyl and hydroxyl groups, which contribute to its diverse biological activities. Aloe-emodin has garnered attention for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects .

The mechanism of action for aloe-emodin's various effects is still being explored. Some proposed mechanisms include:

- Anti-cancer activity: Studies suggest aloe-emodin may induce cell death (apoptosis) in cancer cells through multiple pathways, including generation of reactive oxygen species and disruption of mitochondrial function [, ].

- Anti-inflammatory activity: Aloe-emodin might suppress the production of inflammatory mediators, thereby reducing inflammation [].

Aloe-emodin is primarily synthesized through the oxidation of aloin, a C-glycoside compound. The reaction involves treating aloin with an oxygen-containing gas in an acidic medium, often facilitated by a copper salt catalyst. The oxidation process can be conducted in various conditions, including pressure reactors, to enhance yield and efficiency. The typical reaction conditions involve heating the mixture and continuously bubbling oxygen gas until the conversion to aloe-emodin is complete .

Example Reaction

The general reaction for synthesizing aloe-emodin from aloin can be summarized as follows:

textAloin + O2 → Aloe-emodin + By-products

Aloe-emodin exhibits a wide range of biological activities:

- Anticancer Properties: It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspases and disrupting mitochondrial function. Aloe-emodin also interferes with cell cycle progression and has anti-metastatic effects .

- Anti-inflammatory Effects: The compound reduces nitric oxide production and inhibits the expression of inflammatory markers such as inducible nitric oxide synthase and cyclooxygenase-2. These actions suggest its potential use in treating inflammatory conditions .

- Antioxidant Activity: Aloe-emodin can scavenge free radicals, thereby protecting cells from oxidative stress .

The synthesis of aloe-emodin can be achieved through several methods:

- Oxidation of Aloin: The primary method involves the oxidation of aloin using an oxygen-rich environment under acidic conditions with a copper salt catalyst.

- Microbial Fermentation: Some studies suggest that microbial fermentation could be employed to produce aloe-emodin from plant precursors .

- Chemical Synthesis: Various synthetic routes have been explored in laboratories to create aloe-emodin analogs with enhanced properties.

Aloe-emodin has numerous applications across different fields:

- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being investigated as a potential drug candidate for cancer therapy.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at reducing oxidative damage.

- Food Industry: Aloe-emodin is sometimes used in dietary supplements for its health benefits .

Research indicates that aloe-emodin interacts with various cellular pathways:

- It activates the caspase-dependent apoptotic pathway, leading to cell death in cancer cells.

- Aloe-emodin also influences signaling pathways such as MAPK and PI3K-Akt, which are crucial for cell survival and proliferation .

- Interaction studies have shown that aloe-emodin enhances the efficacy of other anticancer agents like tamoxifen by modulating specific pathways involved in cancer progression .

Aloe-emodin belongs to a class of compounds known as anthraquinones. Here are some similar compounds along with a comparison highlighting aloe-emodin's uniqueness:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Emodin | 1,3,8-trihydroxyanthraquinone | Anticancer, laxative effects |

| Rhein | 1,8-dihydroxyanthraquinone | Anti-inflammatory, laxative |

| Chrysophanol | 1-hydroxy-3-methylanthraquinone | Antimicrobial, anti-inflammatory |

| Physcion | 1-hydroxy-3-methoxyanthraquinone | Antioxidant, anticancer |

Uniqueness of Aloe-Emodin

Aloe-emodin is distinct due to its specific hydroxymethyl group at position 3 on the anthraquinone structure. This modification enhances its solubility and biological activity compared to other anthraquinones. Its broad-spectrum anticancer activity sets it apart from similar compounds that may have more limited therapeutic applications .

Aloe-emodin exhibits significantly variable solubility characteristics across different solvent systems, which is fundamental to its pharmaceutical applications and processing requirements [1]. The molecular structure of aloe-emodin, consisting of a dihydroxyanthraquinone backbone with a hydroxymethyl substituent, directly influences its interaction with various solvents [2].

In aqueous systems, aloe-emodin demonstrates extremely poor water solubility. The intrinsic solubility in water has been reported as 2.16 × 10⁻⁵ mol/L at 298.15 K [1]. This low aqueous solubility presents significant challenges for pharmaceutical formulation and bioavailability [2] [3]. The hydrophobic anthraquinone core structure limits water interaction despite the presence of multiple hydroxyl groups that could potentially form hydrogen bonds with water molecules.

Organic solvent systems show dramatically enhanced solubility profiles compared to water. The solubility order in various solvents at 298.15 K follows the pattern: 1-pentanol > 1-butanol > 1-propanol > 2-butanol > ethanol > methanol > water [1]. Specifically, the mole fraction solubility values are: 1-pentanol (13.77 × 10⁻⁵), 1-butanol (9.05 × 10⁻⁵), 1-propanol (5.261 × 10⁻⁵), 2-butanol (4.524 × 10⁻⁵), ethanol (3.744 × 10⁻⁵), methanol (0.5390 × 10⁻⁵), and water (0.0807 × 10⁻⁵) [1].

| Solvent | Temperature (K) | Solubility (× 10⁻⁵ mol fraction) |

|---|---|---|

| Water | 298.15 | 0.0807 |

| Methanol | 298.15 | 0.5390 |

| Ethanol | 298.15 | 3.744 |

| 1-Propanol | 298.15 | 5.261 |

| 2-Butanol | 298.15 | 4.524 |

| 1-Butanol | 298.15 | 9.05 |

| 1-Pentanol | 298.15 | 13.77 |

The solubility enhancement in organic solvents is approximately 100 orders of magnitude higher than in water [1]. This dramatic difference is attributed to the lower polarity of organic solvents, which better accommodates the hydrophobic anthraquinone structure. The normalized solvatochromic parameter values correlate with solubility patterns, indicating that straight-chain mono-alcohols provide superior dissolution characteristics compared to branched-chain structures like 2-butanol [1].

Specialized solvent systems have been investigated for enhanced dissolution. In dimethyl sulfoxide and dimethyl formamide, aloe-emodin shows solubilities of approximately 2 mg/mL and 5 mg/mL, respectively [3]. Ionic liquid systems, particularly imidazolium-based ionic liquids, have demonstrated promising solubility enhancement properties. Among the tested ionic liquids, 1-butyl-3-methylimidazolium bis(methylsulfonyl)amide exhibited good dissolubility for aloe-emodin [4].

Temperature dependency significantly affects solubility across all solvent systems. The solubility increases with temperature in all tested solvents, showing positive temperature dependency [1]. This relationship follows modified Apelblat and λh model correlations with excellent agreement to experimental data, indicating predictable solubility behavior across temperature ranges from 278.15 K to 318.15 K [1].

Thermal Characteristics: Differential Scanning Calorimetry and Thermogravimetric Analysis

Thermal analysis provides critical insights into the physical and chemical behavior of aloe-emodin under varying temperature conditions. Differential scanning calorimetry and thermogravimetric analysis reveal distinct thermal characteristics that are essential for processing, storage, and formulation development [5].

Differential scanning calorimetry analysis shows that pure aloe-emodin exhibits a characteristic endothermic melting peak at 224°C [5]. This melting point represents the transition from crystalline solid to liquid state and serves as a key identification parameter for the compound [2]. The melting point range has been reported between 223-224°C, indicating good purity and consistent crystalline structure [2] [6].

The calorimetric behavior changes significantly when aloe-emodin is incorporated into solid dispersion systems. In solid dispersions with polyvinylpyrrolidone or polyethylene glycol carriers, the characteristic melting peak of aloe-emodin disappears, indicating transformation from crystalline to amorphous state [5]. This thermal behavior confirms successful molecular-level dispersion within the carrier matrix and explains the enhanced dissolution properties of solid dispersion formulations.

Thermogravimetric analysis reveals the thermal decomposition profile of aloe-emodin. Pure aloe-emodin shows thermal cleavage at 305.23°C, representing the onset of significant molecular degradation [5]. This decomposition temperature is substantially higher than the melting point, indicating a reasonable thermal stability window for processing operations below 300°C.

| Thermal Parameter | Temperature (°C) | Significance |

|---|---|---|

| Melting Point | 223-224 | Phase transition |

| Thermal Decomposition | 305.23 | Molecular degradation onset |

| Boiling Point (estimated) | 373.35 | Vapor pressure consideration |

| Storage Temperature | 2-8 | Recommended storage |

In solid dispersion systems, thermogravimetric profiles demonstrate interaction between aloe-emodin and carrier materials. The thermogravimetric curve of aloe-emodin solid dispersion shows only one pyrolysis temperature at 422.83°C, similar to the carrier material, while physical mixtures exhibit two distinct thermal transitions [5]. This behavior confirms molecular-level interaction and successful solid dispersion formation.

The thermal stability of aloe-emodin is influenced by environmental conditions. Under controlled heating at various temperatures, the compound shows different degradation rates. At 70°C, more than 90% of aloe-emodin decomposes within 6 hours, while at 50°C, similar degradation occurs within 12 hours [7]. At 30°C, approximately 50% degradation occurs within 24 hours, and at 4°C, the compound remains relatively stable with 90% retention after 24 hours [7].

The thermal behavior also affects the formation of degradation products. Thermal decomposition of anthrone glycosides can result in the formation of aloe-emodin through oxidative processes [8]. This thermal conversion pathway is particularly relevant in processing conditions where elevated temperatures are employed.

pH-Dependent Stability and Degradation Pathways

The stability of aloe-emodin is critically dependent on pH conditions, with distinct degradation pathways operating under different pH environments. Understanding these pH-dependent processes is essential for formulation development, storage conditions, and bioavailability optimization [7] [8].

Under acidic conditions, aloe-emodin demonstrates significant susceptibility to degradation. At pH 2.0, the degradation rate constant is 2.17 × 10⁻⁴ h⁻¹ with a half-life of 3194.23 hours [7]. This relatively slow degradation at very low pH suggests that extreme acidic conditions may provide some stability. However, at pH 3.0 and 5.0, degradation accelerates considerably with rate constants of 1.57 × 10⁻³ h⁻¹ and 3.43 × 10⁻³ h⁻¹, respectively [7].

The degradation mechanism under acidic conditions involves acid hydrolysis processes. Forced degradation studies reveal that aloe-emodin is highly susceptible to acid degradation, with 29.22% degradation observed under controlled acidic conditions [9]. The degradation products appear at specific retention factor values of 0.52 and 0.71 in high-performance thin-layer chromatography analysis [9].

| pH Condition | Rate Constant (h⁻¹) | Half-life (hours) | Degradation Mechanism |

|---|---|---|---|

| pH 2.0 | 2.17 × 10⁻⁴ | 3194.23 | Acid hydrolysis |

| pH 3.0 | 1.57 × 10⁻³ | 441.50 | Acid hydrolysis |

| pH 5.0 | 3.43 × 10⁻³ | 202.08 | Acid hydrolysis |

| pH 7.0 | 2.07 × 10⁻² | 33.49 | Neutral degradation |

| pH 8.0 | 3.61 × 10⁻¹ | 1.92 | Alkaline degradation |

Neutral and alkaline conditions result in dramatically accelerated degradation. At pH 7.0, the degradation rate constant increases to 2.07 × 10⁻² h⁻¹ with a half-life of 33.49 hours [7]. Under alkaline conditions at pH 8.0, degradation becomes extremely rapid with a rate constant of 3.61 × 10⁻¹ h⁻¹ and a half-life of only 1.92 hours [7].

The alkaline degradation pathway involves oxidative processes leading to the formation of specific degradation products. In alkaline conditions, aloe-emodin undergoes C-C fission and oxidation to form aloe-emodin-nine-anthrone, followed by further oxidation steps [8]. The degradation mechanism involves carbocation formation and ring contraction with oxygen assistance [8].

Interestingly, aloe-emodin formation can also occur through degradation of precursor compounds under specific pH conditions. Aloe-emodin formation is predominantly observed at pH 5.0 or below, where it appears as a major degradation product of aloin [7]. This pH-dependent formation pathway explains the complex stability behavior observed in aloe-containing systems.

The pH stability profile has significant implications for formulation development. Acidic pH conditions around 3.5 provide optimal stability for aloe-emodin preservation, with minimal degradation observed over extended storage periods [8]. Alkaline conditions should be avoided in formulations containing aloe-emodin due to rapid degradation kinetics.

Solid-State Properties: Polymorphism and Crystallinity

The solid-state characteristics of aloe-emodin significantly influence its physicochemical properties, dissolution behavior, and pharmaceutical performance. Understanding the crystalline structure, polymorphic behavior, and amorphous transitions is crucial for optimal formulation development [5] [10].

Aloe-emodin naturally exists in a crystalline state with characteristic diffraction peaks. X-ray powder diffraction analysis reveals distinct crystalline peaks at specific diffraction angles: 15.44°, 22.19°, 43.56°, 8.97°, 8.55°, 13.41°, 10.39°, 15.85°, 41.00°, 6.10°, 8.72°, and 7.68° [5]. These peaks serve as fingerprint identifiers for the crystalline form and provide quantitative measures of crystallinity.

The characteristic X-ray diffraction pattern shows a prominent peak at 8.16°, which serves as a primary identification marker for the crystalline form [1]. This crystalline structure contributes to the poor aqueous solubility and dissolution characteristics observed with the native compound.

Morphological analysis through scanning electron microscopy reveals that crystalline aloe-emodin exhibits columnar crystal structures [5]. These well-defined crystalline formations contribute to the compact packing and limited surface area available for dissolution processes.

| Solid-State Parameter | Value | Method |

|---|---|---|

| Primary XRD Peak | 8.16° | X-ray Diffraction |

| Crystal Morphology | Columnar | Scanning Electron Microscopy |

| Density | 1.3280 g/cm³ | Estimated |

| Refractive Index | 1.5000 | Estimated |

| Physical Form | Orange crystalline solid | Visual inspection |

Amorphous transformation represents a critical solid-state modification that dramatically improves pharmaceutical properties. When aloe-emodin is processed into solid dispersions with appropriate carriers, the crystalline structure transforms to an amorphous state [5]. This transformation is evidenced by the complete disappearance of characteristic X-ray diffraction peaks in solid dispersion formulations.

The amorphous transformation mechanism involves molecular-level dispersion within carrier matrices such as polyvinylpyrrolidone. During solid dispersion preparation through solvent evaporation or melting methods, the crystalline lattice structure disrupts, and aloe-emodin molecules become randomly distributed within the carrier matrix [5]. This molecular-level dispersion eliminates the organized crystalline structure and creates an amorphous system with enhanced dissolution properties.

Polyvinylpyrrolidone demonstrates superior crystallization inhibition compared to polyethylene glycol carriers [5]. The polymer chains effectively prevent recrystallization by creating physical barriers and molecular interactions that stabilize the amorphous state. This crystallization inhibition is crucial for maintaining the enhanced dissolution characteristics over extended storage periods.

The amorphous state significantly alters the thermal behavior of aloe-emodin. While crystalline aloe-emodin shows a distinct melting endotherm at 224°C, the amorphous form in solid dispersions shows no characteristic melting peak [5]. This absence of melting endotherm confirms the successful elimination of crystalline domains and the presence of molecular-level dispersion.

Stability of the amorphous form requires careful consideration of storage conditions and carrier selection. The amorphous state represents a higher energy configuration compared to the crystalline form, making it thermodynamically unstable. However, appropriate carrier selection and storage under controlled humidity and temperature conditions can maintain the amorphous state for extended periods.

The transformation from crystalline to amorphous state results in dramatic solubility enhancement. Solid dispersion formulations with amorphous aloe-emodin show dissolution rates exceeding 80% within 120 minutes, compared to significantly lower dissolution from crystalline forms [5]. This enhancement directly correlates with improved bioavailability and therapeutic efficacy.

Aloe-emodin (1,8-dihydroxy-3-hydroxymethyl-anthraquinone) represents a naturally occurring anthraquinone compound synthesized through the polyketide biosynthetic pathway in Aloe species [1] [2]. This tricyclic aromatic quinone belongs to the anthraquinone family of secondary metabolites, characterized by an anthracene skeleton consisting of three benzene rings with ketone groups at positions 9 and 10, along with hydroxyl substitutions that determine its biological activity [1].

The biosynthesis of aloe-emodin in plants occurs through two distinct pathways, with the polyketide pathway being predominant in Aloe species and related families [1] [2]. In the polyketide pathway, aloe-emodin synthesis is catalyzed by Octaketide Synthase (OKS) enzymes, which facilitate the condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units [3]. This pathway is characteristic of the Rhamnaceae, Fabaceae, Aloeaceae, and Polygonaceae families, where Type III polyketide synthases serve as the key enzymes responsible for the synthesis of polyketide intermediates [2] [4].

The polyketide biosynthetic route produces anthraquinones with two hydroxylated rings through cyclization of the intermediate chain of octa-β-ketoacyl-CoA [1]. This contrasts with the alternative shikimate or chorismate/o-succinylbenzoic acid pathway, which occurs primarily in Rubiaceae and results in anthraquinones with only one hydroxylated ring [1] [2]. The shikimate pathway involves the addition of succinoyl benzoic acid, derived from shikimic acid and α-ketoglutaric acid, to mevalonic acid [1].

Recent genomic studies have identified chalcone synthase-like (CHS-L) gene families that have undergone lineage-specific expansion in anthraquinone-producing plants, particularly in Senna tora, contributing significantly to anthraquinone biosynthesis [4]. These findings highlight the complexity of anthraquinone biosynthetic networks and the evolutionary adaptations that have enabled different plant families to produce these compounds through distinct metabolic routes.

Ecological Distribution in Plantae Kingdom

Aloe-emodin demonstrates a widespread but taxonomically restricted distribution across the plant kingdom, being primarily concentrated in specific families with evolutionary adaptations for anthraquinone production [5] [6] [7]. The compound exhibits its highest concentrations in the Asphodelaceae family (formerly Aloeaceae), particularly within the genus Aloe, which comprises over 650 species distributed across sub-Saharan Africa, the Arabian Peninsula, Madagascar, and various Indian Ocean islands [5] [8] [9].

The genus Aloe represents the primary natural source of aloe-emodin, with species showing significant ecological adaptation to arid and semi-arid environments [10] [11]. The center of highest diversity for Aloe species lies in southern Africa, south of the Kunene, Okavango, and Limpopo Rivers, with South Africa hosting approximately 140 aloe taxa [10]. These species occupy diverse habitats ranging from sea level to altitudes of 2,700 meters, including desert shrublands, grasslands, coastal regions, and even alpine locations [10] [9].

Beyond the Asphodelaceae, aloe-emodin occurs in several other plant families through convergent evolution of anthraquinone biosynthetic pathways [12] [7]. The Polygonaceae family, particularly genera Rheum and Rumex, represents another significant source, with species distributed throughout the Northern Temperate Zone [6] [12]. Rheum species, including Rheum palmatum, Rheum tanguticum, and Rheum officinale, contain substantial quantities of aloe-emodin in their roots and rhizomes [13] [6].

The Fabaceae family contributes to aloe-emodin distribution through Cassia and Senna species, which are predominantly found in tropical and subtropical regions worldwide [14] [12]. These species, including Cassia occidentalis, Cassia tora, and Senna alexandrina, produce aloe-emodin as part of their anthraquinone glycoside complement [15] [14]. The Rhamnaceae family, represented by Rhamnus and Frangula species, extends the ecological range of aloe-emodin to temperate regions of the Northern Hemisphere and parts of Africa [5] [14].

Environmental factors significantly influence the distribution and concentration of aloe-emodin within plant populations [16]. Altitude has been identified as a primary determinant of anthraquinone content, with plants grown at higher elevations typically exhibiting increased aloe-emodin concentrations [16]. Geographic distribution patterns show that while plant species identity does not significantly affect anthraquinone content, local environmental conditions, particularly altitude and climatic factors, play crucial roles in secondary metabolite accumulation [16].

Extraction Methodologies from Botanical Sources

The extraction of aloe-emodin from botanical sources employs diverse methodologies ranging from traditional techniques to advanced purification systems, each offering distinct advantages in terms of yield, purity, and environmental impact [13] [17] [18]. The selection of appropriate extraction methods depends on factors including plant material characteristics, desired purity levels, economic considerations, and environmental sustainability requirements.

Classical Extraction Techniques

Maceration represents the fundamental extraction approach, involving the softening of plant cell walls through prolonged solvent contact, facilitating diffusion of aloe-emodin across cellular membranes [13] [19]. This method typically employs ethanol or methanol at room temperature for 24 hours, achieving moderate yields while maintaining compound stability [13]. The solid-to-solvent ratio of 1:20 has been optimized for maximum extraction efficiency in Rheum emodi, yielding approximately 21.86 mg/g of total anthraquinones from native samples and 37.31 mg/g from acid-hydrolyzed samples [13].

Heat reflux extraction demonstrates superior efficiency compared to maceration, achieving maximum recovery within 45 minutes at temperatures ranging from 80-95°C [13] [20]. This method utilizes ethanol-water mixtures (70-95% ethanol) and has been validated for aloe-emodin extraction from various plant sources, including Aloe vera and Rheum species [13] [17]. The enhanced extraction kinetics result from increased molecular motion and improved solvent penetration into plant tissues.

Soxhlet extraction provides the most complete extraction of aloe-emodin, particularly suitable for dried plant materials, with extraction times ranging from 4 to 48 hours [13] [20]. This method employs continuous solvent cycling, ensuring exhaustive extraction of target compounds. Studies utilizing chloroform, ethanol, and mixed solvent systems have demonstrated yields exceeding 58.58 mg/g for native samples and 121.29 mg/g for acid-hydrolyzed samples [13].

Non-Conventional Extraction Methods

Ultrasonic Assisted Extraction (UAE) represents a significant advancement in extraction technology, utilizing cavitation processes to enhance mass transfer and reduce extraction times [13] [21]. Operating at frequencies of 40 kHz, UAE achieves maximum aloe-emodin recovery within 45 minutes at room temperature, yielding 30.34 mg/g from native samples and 46.08 mg/g from acid-hydrolyzed samples [13]. The method demonstrates particular effectiveness with 70% acetone as the extraction solvent [21].

Sublimation extraction emerges as an innovative, environmentally friendly approach for aloe-emodin isolation [13]. This solvent-free method operates at temperatures of 223-244°C, exploiting the sublimation properties of anthraquinone compounds to achieve selective extraction. The technique offers exceptional selectivity for anthraquinones while eliminating solvent-related environmental concerns and reducing downstream purification requirements [13].

Advanced Purification Techniques

Solid Phase Extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges provides effective sample cleanup and concentration of aloe-emodin extracts [22]. This technique removes interfering substances while enriching target analytes, particularly beneficial for complex plant matrices. Recovery rates exceeding 98% have been achieved for anthraquinone compounds using optimized SPE protocols [22].

High Performance Liquid Chromatography (HPLC) coupled with various detection methods represents the gold standard for aloe-emodin quantification and purification [17] [23]. UV detection at wavelengths of 430 nm for aloe-emodin and 380 nm for related compounds enables sensitive quantification with limits of detection as low as 10 parts per billion [17]. Alternative detection methods include fluorescence detection with excitation and emission wavelengths of 440 nm and 540 nm, respectively [13].

Sample Preparation and Optimization

Acid hydrolysis pretreatment significantly enhances aloe-emodin extraction efficiency by converting glycosidic forms to free aglycones [13] [24]. Treatment with 10% hydrochloric acid for 2 hours, followed by drying at 50°C, increases extractable aloe-emodin content by factors ranging from 1.5 to 2.0 [13]. This pretreatment proves particularly valuable for plant materials containing high levels of anthraquinone glycosides.

The optimization of extraction parameters involves systematic evaluation of solvent polarity, solid-to-solvent ratios, temperature, and extraction time [13] [20]. Ethanol emerges as the optimal solvent for most applications, providing the highest yield of aloe-emodin with acceptable selectivity [13]. Toluene-ethyl acetate-formic acid mixtures (5:4:1 v/v) demonstrate superior resolution for thin-layer chromatographic separation of aloe-emodin from related anthraquinones [25].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Mizoribine

Use Classification

Dates

2: Liu J, Wu F, Chen C. Design and synthesis of aloe-emodin derivatives as potent anti-tyrosinase, antibacterial and anti-inflammatory agents. Bioorg Med Chem Lett. 2015 Nov 15;25(22):5142-6. doi: 10.1016/j.bmcl.2015.10.004. Epub 2015 Oct 9. PubMed PMID: 26471089.

3: Yu CP, Shia CS, Lin HJ, Hsieh YW, Lin SP, Hou YC. Analysis of the pharmacokinetics and metabolism of aloe-emodin following intravenous and oral administrations in rats. Biomed Chromatogr. 2016 Oct;30(10):1641-7. doi: 10.1002/bmc.3735. Epub 2016 May 12. PubMed PMID: 27061721.

4: Dong X, Fu J, Yin X, Yang C, Ni J. Aloe-emodin Induces Apoptosis in Human Liver HL-7702 Cells through Fas Death Pathway and the Mitochondrial Pathway by Generating Reactive Oxygen Species. Phytother Res. 2017 Apr 26. doi: 10.1002/ptr.5820. [Epub ahead of print] PubMed PMID: 28444790.

5: Yang M, Li L, Heo SM, Soh Y. Aloe-Emodin Induces Chondrogenic Differentiation of ATDC5 Cells via MAP Kinases and BMP-2 Signaling Pathways. Biomol Ther (Seoul). 2016 Jul 1;24(4):395-401. doi: 10.4062/biomolther.2016.020. PubMed PMID: 27350340; PubMed Central PMCID: PMC4930283.

6: Chihara T, Shimpo K, Beppu H, Yamamoto N, Kaneko T, Wakamatsu K, Sonoda S. Effects of Aloe-emodin and Emodin on Proliferation of the MKN45 Human Gastric Cancer Cell Line. Asian Pac J Cancer Prev. 2015;16(9):3887-91. PubMed PMID: 25987055.

7: Chen R, Zhang J, Hu Y, Wang S, Chen M, Wang Y. Potential antineoplastic effects of Aloe-emodin: a comprehensive review. Am J Chin Med. 2014;42(2):275-88. doi: 10.1142/S0192415X14500189. Review. PubMed PMID: 24707862.

8: Li SW, Yang TC, Lai CC, Huang SH, Liao JM, Wan L, Lin YJ, Lin CW. Antiviral activity of aloe-emodin against influenza A virus via galectin-3 up-regulation. Eur J Pharmacol. 2014 Sep 5;738:125-32. doi: 10.1016/j.ejphar.2014.05.028. Epub 2014 May 27. PubMed PMID: 24877694.

9: Chen YY, Chiang SY, Lin JG, Ma YS, Liao CL, Weng SW, Lai TY, Chung JG. Emodin, aloe-emodin and rhein inhibit migration and invasion in human tongue cancer SCC-4 cells through the inhibition of gene expression of matrix metalloproteinase-9. Int J Oncol. 2010 May;36(5):1113-20. PubMed PMID: 20372784.

10: Dalimi A, Delavari M, Ghaffarifar F, Sadraei J. In vitro and in vivo antileishmanial effects of aloe-emodin on Leishmania major. J Tradit Complement Med. 2015 Jan 31;5(2):96-9. doi: 10.1016/j.jtcme.2014.11.004. eCollection 2015 Apr. PubMed PMID: 26151018; PubMed Central PMCID: PMC4488107.

11: Hu B, Zhang H, Meng X, Wang F, Wang P. Aloe-emodin from rhubarb (Rheum rhabarbarum) inhibits lipopolysaccharide-induced inflammatory responses in RAW264.7 macrophages. J Ethnopharmacol. 2014 May 14;153(3):846-53. doi: 10.1016/j.jep.2014.03.059. Epub 2014 Mar 29. PubMed PMID: 24685589.

12: Divya G, Panonnummal R, Gupta S, Jayakumar R, Sabitha M. Acitretin and aloe-emodin loaded chitin nanogel for the treatment of psoriasis. Eur J Pharm Biopharm. 2016 Oct;107:97-109. doi: 10.1016/j.ejpb.2016.06.019. Epub 2016 Jun 28. PubMed PMID: 27368748.

13: Chang X, Zhao J, Tian F, Jiang Y, Lu J, Ma J, Zhang X, Jin G, Huang Y, Dong Z, Liu K, Dong Z. Aloe-emodin suppresses esophageal cancer cell TE1 proliferation by inhibiting AKT and ERK phosphorylation. Oncol Lett. 2016 Sep;12(3):2232-2238. Epub 2016 Jul 25. PubMed PMID: 27602169; PubMed Central PMCID: PMC4998577.

14: Park MY, Kwon HJ, Sung MK. Evaluation of aloin and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages. Biosci Biotechnol Biochem. 2009 Apr 23;73(4):828-32. Epub 2009 Apr 7. PubMed PMID: 19352036.

15: Chen YY, Chiang SY, Lin JG, Yang JS, Ma YS, Liao CL, Lai TY, Tang NY, Chung JG. Emodin, aloe-emodin and rhein induced DNA damage and inhibited DNA repair gene expression in SCC-4 human tongue cancer cells. Anticancer Res. 2010 Mar;30(3):945-51. PubMed PMID: 20393018.

16: Narayanan S, Jadhav AP, Kadam VJ. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. Indian J Pharm Sci. 2015 Nov-Dec;77(6):795-8. PubMed PMID: 26997712; PubMed Central PMCID: PMC4778244.

17: Zhang YX, Li JS, Peng WW, Liu X, Yang GM, Chen LH, Cai BC. Comparative pharmacokinetics of aloe-emodin, rhein and emodin determined by liquid chromatography-mass spectrometry after oral administration of a rhubarb peony decoction and rhubarb extract to rats. Pharmazie. 2013 May;68(5):333-9. PubMed PMID: 23802430.

18: Thimmegowda NR, Park C, Shwetha B, Sakchaisri K, Liu K, Hwang J, Lee S, Jeong SJ, Soung NK, Jang JH, Ryoo IJ, Ahn JS, Erikson RL, Kim BY. Synthesis and antitumor activity of natural compound aloe emodin derivatives. Chem Biol Drug Des. 2015 May;85(5):638-44. doi: 10.1111/cbdd.12448. Epub 2014 Nov 5. PubMed PMID: 25323822.

19: Narayanan S, Jadhav AP. Simultaneous Estimation of Aloe Emodin and Emodin from Rheum emodi, Cassia alata and Aloes by HPTLC. Indian J Pharm Sci. 2015 Nov-Dec;77(6):783-7. PubMed PMID: 26997709; PubMed Central PMCID: PMC4778241.

20: Tao L, Xie J, Wang Y, Wang S, Wu S, Wang Q, Ding H. Protective effects of aloe-emodin on scopolamine-induced memory impairment in mice and H₂O₂-induced cytotoxicity in PC12 cells. Bioorg Med Chem Lett. 2014 Dec 1;24(23):5385-9. PubMed PMID: 25453793.